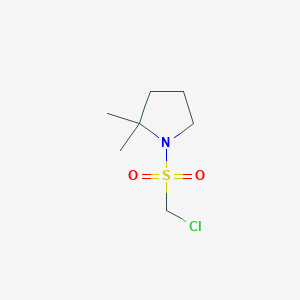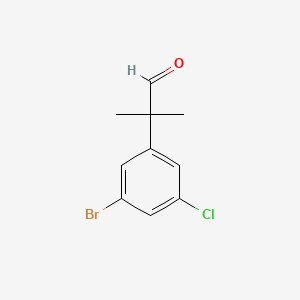
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal typically involves the bromination and chlorination of a benzene derivative, followed by the introduction of a methyl group and an aldehyde functional group. One common method involves the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: NaOH in water or alcohol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine: A compound with similar bromine and chlorine substitution on the benzene ring but with additional phenyl and triazine groups.
(3-Bromo-5-chlorophenyl)(morpholino)methanone: A compound with a similar bromine and chlorine substitution but with a morpholino group instead of the aldehyde.
Uniqueness
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group and an aldehyde functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H10BrClO |
|---|---|
Molekulargewicht |
261.54 g/mol |
IUPAC-Name |
2-(3-bromo-5-chlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10BrClO/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
CKNWNRYHFJAJBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C1=CC(=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


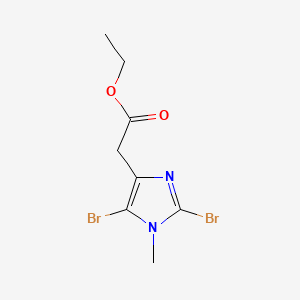
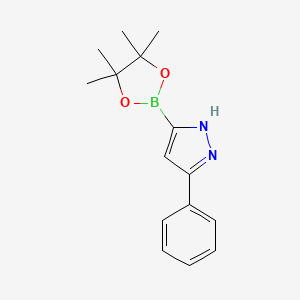
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
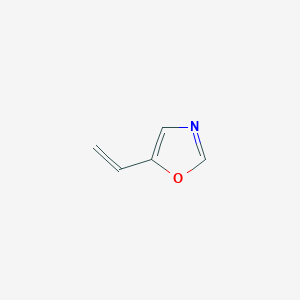
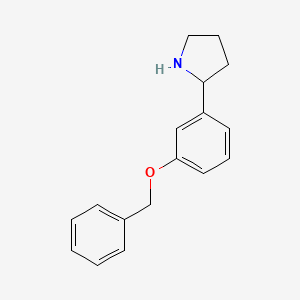
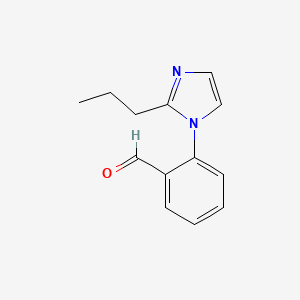
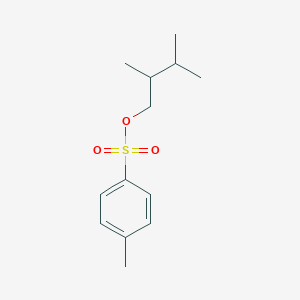
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
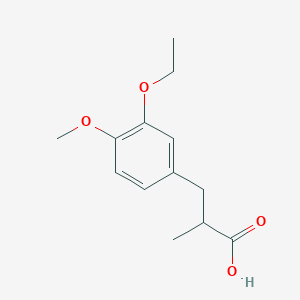
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
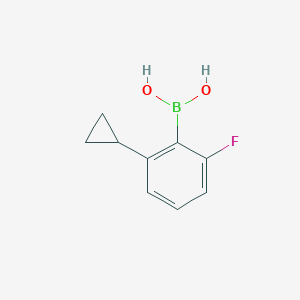
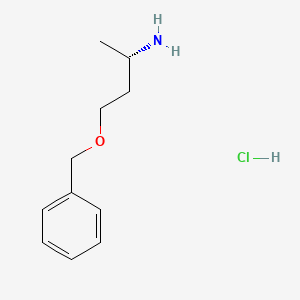
![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)
